molecular formula C12H20ClN B6191287 [(3-tert-butylphenyl)methyl](methyl)amine hydrochloride CAS No. 2648965-96-0

[(3-tert-butylphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6191287
CAS No.: 2648965-96-0
M. Wt: 213.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-tert-butylphenyl)methylamine hydrochloride is an organic compound with the molecular formula C12H20ClN It is a hydrochloride salt of (3-tert-butylphenyl)methylamine, which features a tert-butyl group attached to a phenyl ring, further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-tert-butylphenyl)methylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-tert-butylbenzyl chloride and methylamine.

    Reaction: The 3-tert-butylbenzyl chloride undergoes a nucleophilic substitution reaction with methylamine to form (3-tert-butylphenyl)methylamine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (3-tert-butylphenyl)methylamine hydrochloride may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-tert-butylphenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Various reduced amine derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

(3-tert-butylphenyl)methylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-tert-butylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The phenyl ring and amine group contribute to the compound’s overall reactivity and interaction with biological targets.

Comparison with Similar Compounds

(3-tert-butylphenyl)methylamine hydrochloride can be compared with other similar compounds, such as:

    [(3-tert-butylphenyl)methyl]amine: Lacks the methyl group, resulting in different reactivity and properties.

    (3-tert-butylphenyl)methylamine hydrochloride: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.

    (3-tert-butylphenyl)methylamine: The free base form without the hydrochloride salt, exhibiting different solubility and stability.

Properties

CAS No.

2648965-96-0

Molecular Formula

C12H20ClN

Molecular Weight

213.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.